molecular formula C15H19FN6O4S B7047265 N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B7047265
M. Wt: 398.4 g/mol
InChI Key: BCGKGEQNXBTUHO-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoropyridine moiety and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O4S/c1-27(24,25)18-9-12-10-26-7-6-21(12)15(23)19-13-4-5-22(20-13)14-3-2-11(16)8-17-14/h2-5,8,12,18H,6-7,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGKGEQNXBTUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1C(=O)NC2=NN(C=C2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and fluoropyridine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The fluoropyridine moiety is introduced via nucleophilic substitution reactions involving fluorination agents such as AlF3 and CuF2 .

The final step involves coupling the pyrazole and fluoropyridine intermediates with a morpholine derivative under specific conditions, such as the use of a base (e.g., NaH) and a solvent (e.g., DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to its combination of a fluoropyridine moiety with a pyrazole and morpholine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for diverse research applications.

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